![molecular formula C22H19BrN2O B14466579 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide CAS No. 71651-34-8](/img/structure/B14466579.png)
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a benzoyl group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridinium Core Formation: The pyridinium ring can be synthesized by reacting pyridine with an alkyl halide, leading to the formation of a pyridinium salt.
Coupling Reaction: The indole and pyridinium moieties are then coupled together using a suitable coupling agent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole-containing compound with potential biological activities.
1-Benzyl-2-(substituted thio)-1H-imidazol-5-yl: A compound with a similar heterocyclic structure and biological properties.
Uniqueness
3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium core, benzoyl group, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
71651-34-8 |
|---|---|
Formule moléculaire |
C22H19BrN2O |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
[1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium-3-yl]-phenylmethanone;bromide |
InChI |
InChI=1S/C22H19N2O.BrH/c25-22(17-7-2-1-3-8-17)19-9-6-13-24(16-19)14-12-18-15-23-21-11-5-4-10-20(18)21;/h1-11,13,15-16,23H,12,14H2;1H/q+1;/p-1 |
Clé InChI |
ZNGMUZGLIGGEIZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C[N+](=CC=C2)CCC3=CNC4=CC=CC=C43.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




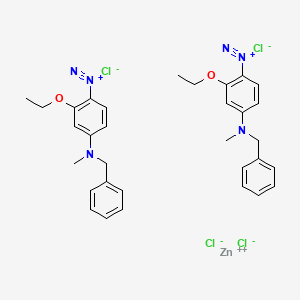
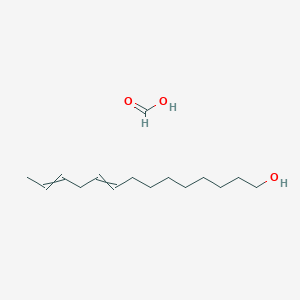
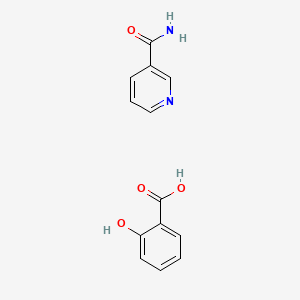
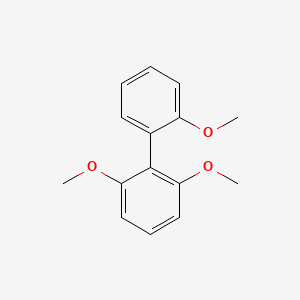

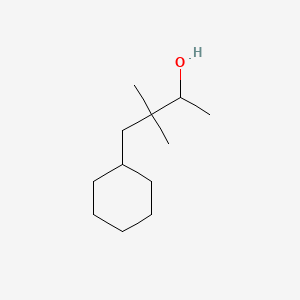
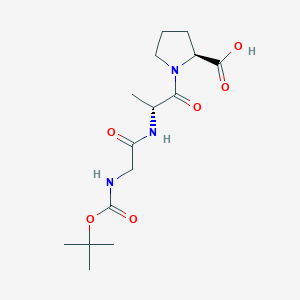
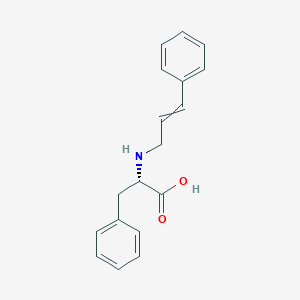
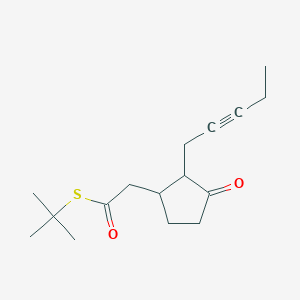
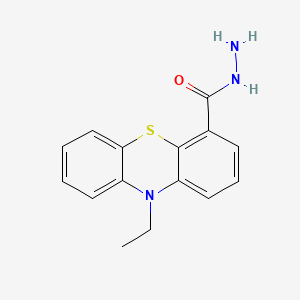

![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
